
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide, also known as CFTR modulator, is a chemical compound that has been extensively researched for its potential therapeutic applications. CFTR modulator is a small molecule that is designed to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Mécanisme D'action
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator works by binding to the this compound protein and correcting its function. The this compound protein is a chloride channel that regulates the flow of salt and water in and out of cells. In CF patients, the this compound protein is defective, leading to a buildup of thick, sticky mucus in the lungs and other organs. This compound modulator is designed to bind to the this compound protein and correct its function, leading to improved salt and water transport and a reduction in mucus buildup.
Biochemical and Physiological Effects:
This compound modulator has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in CF patients. In clinical trials, this compound modulator has been shown to increase the amount of chloride ions transported across the cell membrane, leading to improved hydration of the airway surface and a reduction in mucus buildup. This compound modulator has also been shown to improve pancreatic function in CF patients, leading to improved digestion and absorption of nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the this compound protein. However, this compound modulator also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound modulator also has a short half-life, which can limit its effectiveness in long-term treatment regimens.
Orientations Futures
There are several future directions for 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator research, including the development of new this compound modulators with improved pharmacokinetic properties and the investigation of this compound modulator in combination with other CF therapies. Additionally, this compound modulator research may also focus on the development of personalized treatment regimens based on the specific genetic mutations present in individual CF patients.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate in the presence of sodium hydride to form 2-(2-chloro-6-fluorophenyl)acetate. The second step involves the reaction of 2-(2-chloro-6-fluorophenyl)acetate with cyclopropylamine in the presence of potassium carbonate to form 2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide. The final step involves the reaction of 2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide with 2-(2-bromoacetyl)thiophene in the presence of potassium carbonate to form this compound modulator.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator has been extensively researched for its potential therapeutic applications in cystic fibrosis (CF) patients. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that clogs the airways and makes it difficult to breathe. This compound modulator is designed to target the underlying cause of CF by restoring the function of the this compound protein, which is defective in CF patients.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-14(19,9-5-6-9)8-17-13(18)7-10-11(15)3-2-4-12(10)16/h2-4,9,19H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVQTGSPAIRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

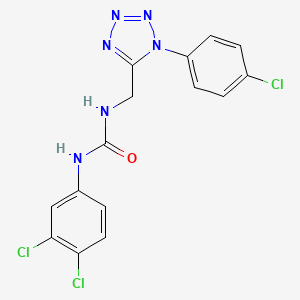
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)
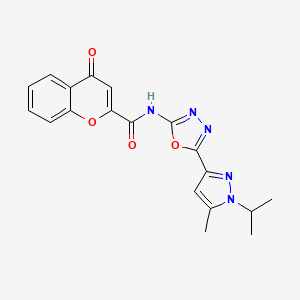
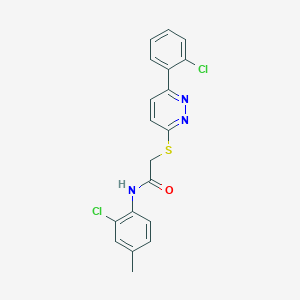

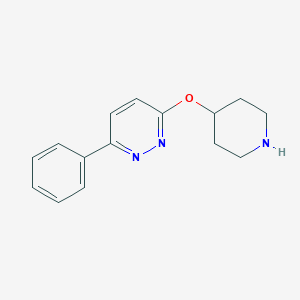


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)
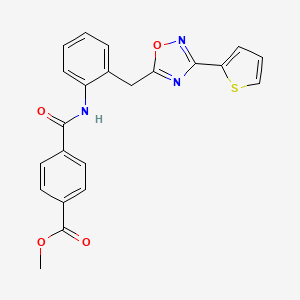
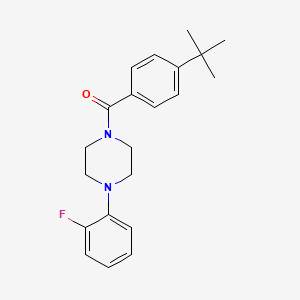
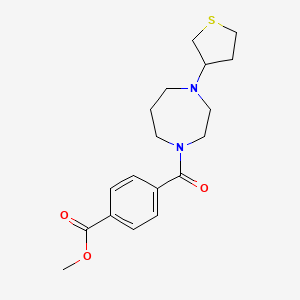
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B2620958.png)
